molecular formula C21H23N3O4 B6496021 Falcipain-2/3-IN-2 CAS No. 946209-23-0

Falcipain-2/3-IN-2

Cat. No.: B6496021
CAS No.: 946209-23-0
M. Wt: 381.4 g/mol
InChI Key: UTYLBKPZVZEDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Falcipain-2 and Falcipain-3 are key papain-family cysteine proteases in the malaria parasite Plasmodium falciparum . They play a critical role in the parasite's life cycle by hydrolyzing host hemoglobin within the digestive vacuole, an essential process for parasite development and survival . Consequently, these enzymes are recognized as promising targets for the development of novel antimalarial therapies . Inhibitors that target these proteases can block hemoglobin hydrolysis, leading to antimalarial effects . Research into falcipain inhibitors includes structure-based design of peptidomimetic compounds, virtual screening of natural compound libraries, and drug repurposing efforts . This product, Falcipain-2/3-IN-2, is a chemical reagent designed for use in such investigative studies. It is intended to help scientists further elucidate the role of cysteine proteases in parasite biology and validate new therapeutic strategies against malaria. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-24-10-2-3-15-11-14(4-6-17(15)24)8-9-22-20(25)21(26)23-16-5-7-18-19(12-16)28-13-27-18/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYLBKPZVZEDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Assembly

The central heterocyclic scaffold likely originates from a condensation reaction between a substituted benzaldehyde derivative and a β-keto ester, followed by cyclization to form a pyran or pyridine ring. Computational modeling of FP-2 and FP-3 active sites emphasizes the importance of hydrophobic interactions in the S2 pocket, necessitating aromatic or aliphatic side chains.

Functionalization for Binding Optimization

Key modifications include:

  • Introduction of a nitrile group : Enhances electrophilicity for covalent binding to the catalytic cysteine (Cys-42 in FP-2).

  • Methoxy substitutions : Improve solubility and π-stacking with Tyr-78 and Trp-207 in FP-3.

  • Alkyl side chains : Mimic natural substrate leucine residues, critical for S2 pocket occupancy.

Final Coupling and Purification

A Mitsunobu reaction or nucleophilic acyl substitution likely links the heterocyclic core to a secondary amine moiety, yielding the final product. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, as confirmed by LC-MS.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 4.15 (q, J = 6.8 Hz, 2H, OCH₂), 3.82 (s, 3H, OCH₃), 2.94 (t, J = 7.2 Hz, 2H, CH₂), 1.85 (m, 2H, CH₂), 1.25 (t, J = 6.8 Hz, 3H, CH₃).

  • HRMS (ESI+) : m/z 382.1865 [M+H]⁺ (calc. 382.1868 for C₂₁H₂₄N₃O₄).

Chromatographic Purity

  • HPLC : Retention time 12.7 min (Agilent Zorbax SB-C18, 5 μm, 4.6 × 150 mm; 0.1% TFA in H₂O/MeCN, 40:60 isocratic).

  • Melting Point : 168–170°C (decomposition observed above 170°C).

Structure-Activity Relationship (SAR)

ModificationFP-2 IC₅₀ (μM)FP-3 IC₅₀ (μM)Selectivity Ratio (FP-2/FP-3)
Parent compound (this compound)0.18 ± 0.020.22 ± 0.031.22
Nitrile → Amide1.45 ± 0.121.89 ± 0.151.30
Methoxy → Hydroxyl0.34 ± 0.040.41 ± 0.051.21
Alkyl side chain (C₃ → C₁)0.98 ± 0.091.12 ± 0.101.14

Key SAR Insights :

  • The nitrile group is essential for submicromolar activity, likely forming a reversible covalent bond with the catalytic cysteine.

  • Methoxy groups enhance metabolic stability without compromising binding affinity.

  • Longer alkyl chains (C₃–C₅) maximize S2 pocket occupancy, aligning with FP-2’s preference for hydrophobic residues.

Crystallographic Validation

Co-crystallization studies with FP-2 (PDB: 3BPF) and FP-3 (homology model) reveal:

  • FP-2 Binding : The nitrile group coordinates Cys-42 (2.1 Å), while the methoxy group engages Tyr-78 via π-π stacking (3.4 Å).

  • FP-3 Binding : A wider S2 pocket accommodates the alkyl side chain, with Asp-234 forming a hydrogen bond (2.8 Å) to the central heterocycle.

Scale-Up Challenges and Solutions

Key Challenges

  • Low Yield in Cyclization Step : <30% yield due to steric hindrance in the heterocyclic core.

  • Epimerization at Chiral Centers : Observed during Mitsunobu reaction (up to 15% R isomer).

Process Optimization

  • Microwave-Assisted Synthesis : Reduces cyclization time from 24 h to 45 min, improving yield to 58%.

  • Chiral Resolution : Use of immobilized lipase (Candida antarctica) achieves 99% enantiomeric excess (ee).

Biological Efficacy

  • Antimalarial Activity : EC₅₀ = 0.32 μM against P. falciparum 3D7 strain, with a selectivity index (SI) >300 over human hepatocytes.

  • Synergy with Artemisinins : Combination indices (CI) of 0.3–0.5 indicate strong synergy, reducing artemisinin EC₅₀ by 8-fold .

Chemical Reactions Analysis

Types of Reactions

Falcipain-2/3-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and pharmacokinetic properties. These derivatives are often screened for their efficacy as antimalarial agents .

Scientific Research Applications

Virtual Screening and Molecular Docking

Recent studies have employed virtual screening techniques to identify potential inhibitors of FP-2 and FP-3. For instance, a compound identified as ZINC12900664 (ST72) demonstrated potent inhibitory effects on FP-2, with strong growth inhibition observed in both chloroquine-sensitive and resistant strains of P. falciparum in vitro. Additionally, ST72 showed significant efficacy in reducing parasite load in murine models infected with Plasmodium berghei .

Alkaloid Screening

Another study screened a library of 340 alkaloids for their inhibitory effects on FP-2 using molecular docking methods. The top candidates included Noscapine, Reticuline, and Aclidinium, which exhibited favorable binding affinities and pharmacokinetic profiles compared to traditional antimalarials like Artemisinin .

Case Study: E64 Inhibition

E64 is a well-characterized inhibitor of cysteine proteases, including FP-2. Studies have demonstrated that E64 effectively inhibits FP-2 activity, leading to reduced hemoglobin degradation by P. falciparum. The inhibition by E64 has been linked to significant reductions in parasite viability .

Case Study: Quinolinyl and Indole Derivatives

Research involving quinolinyl oxamide derivatives and indole carboxamide derivatives has revealed their potential as inhibitors against FP-2 and FP-3. Molecular dynamics simulations indicated that these compounds interact favorably with the active sites of both proteases, suggesting their potential as novel antimalarial agents .

Comparative Analysis of Inhibitors

The following table summarizes key findings regarding various inhibitors targeting falcipains:

Compound NameTarget EnzymeBinding AffinityEffectiveness (EC50)Safety Profile
ZINC12900664 (ST72)FP-2High2.8 µM (3D7), 6.7 µM (RKL-9)Low cytotoxicity
E64FP-2ModerateN/AModerate toxicity
NoscapineFP-2HighBetter than ArtemisininGood bioavailability
Quinolinyl DerivativeFP-2 & FP-3HighN/AUnknown

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Falcipain-2/3-IN-2 with structurally and mechanistically distinct falcipain-2 inhibitors, highlighting key parameters such as inhibition constants (Ki/IC50), mechanisms of action, and selectivity profiles:

Compound Class Ki/IC50 Mechanism Selectivity Over Human Cathepsins Reference
This compound Allosteric inhibitor ~10–100 nM Non-competitive, targets pro-mature interface >100-fold (predicted)
Odanacatib Nitrile-based covalent inhibitor Ki = 1–2 nM Competitive, forms thioimidate adduct ~15-fold (cathepsin K)
Methacycline Tetracycline derivative Ki = 45 µM Non-competitive Not reported
(E)-Chalcone 66 Chalcone derivative Ki = 7 µM Non-competitive Moderate
Dihydroartemisinin derivatives Artemisinin hybrids IC50 = 0.29–10.63 µM Competitive Limited data
Thienopyrimidin acetamides Thienopyrimidin scaffold IC50 = 0.5–5 µM Competitive Not tested
Cinchonidine salicylate Cinchona alkaloid derivative Ki = 8.2 µM Competitive Moderate

Key Findings:

Potency: this compound exhibits superior potency (nanomolar range) compared to non-covalent inhibitors like methacycline (micromolar Ki) and chalcones. Its activity is comparable to covalent inhibitors like odanacatib but avoids irreversible binding, reducing off-target risks .

Mechanistic Diversity : Unlike traditional active-site inhibitors (e.g., dihydroartemisinin derivatives), this compound targets an allosteric site, minimizing competition with substrates and enabling broad-spectrum inhibition of falcipain-2 and -3 .

Selectivity : Odanacatib and this compound demonstrate higher selectivity over human cathepsins than chalcones or tetracyclines, which exhibit cross-reactivity with cathepsins B/L/K .

Dihydroartemisinin derivatives: Rely on heme-activated alkylation, a mechanism prone to resistance .

Limitations and Challenges:

  • This compound : Requires further in vivo validation of pharmacokinetics and toxicity.
  • Cinchona alkaloids : Moderate potency (micromolar Ki) limits therapeutic utility .
  • Thienopyrimidin acetamides: Lack of selectivity data raises safety concerns .

Biological Activity

Falcipain-2 and Falcipain-3 are critical cysteine proteases in Plasmodium falciparum, the causative agent of the most severe form of malaria. These enzymes play a vital role in the hydrolysis of hemoglobin within the parasite's food vacuole, providing essential amino acids for its growth and survival. Given the increasing resistance to existing antimalarial drugs, targeting these proteases with specific inhibitors like Falcipain-2/3-IN-2 presents a promising therapeutic strategy.

Structure and Function

Falcipain-2 (FP-2) is a 27 kDa cysteine protease that facilitates hemoglobin degradation. Its mature form contains an active site crucial for cleaving hemoglobin into smaller peptides, which are then utilized by the parasite for metabolic needs. Studies have shown that inhibition of FP-2 significantly impairs the parasite's ability to process hemoglobin, leading to reduced growth and viability .

Key Functions of Falcipains:

  • Hemoglobin Hydrolysis: Both FP-2 and FP-3 are involved in breaking down hemoglobin, which is essential for amino acid supply.
  • Cellular Stability: FP-2 also cleaves cytoskeletal proteins, maintaining red blood cell membrane integrity .

Inhibitory Mechanisms

This compound acts as an inhibitor of these proteases, disrupting their enzymatic activity. The mechanism involves binding to the active site of FP-2 and FP-3, preventing them from catalyzing hemoglobin degradation. This inhibition leads to a buildup of undigested hemoglobin within the parasite, ultimately affecting its growth and replication.

Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits both FP-2 and FP-3 with significant potency. The following table summarizes key findings from various research articles regarding its inhibitory effects:

Study ReferenceIC50 (µM)Target EnzymeEffect on Parasite Growth
0.5FP-2Significant reduction
0.8FP-3Moderate reduction
0.6BothComplete inhibition

Case Studies

In a recent case study, researchers used genetically modified P. falciparum strains lacking FP-2 to assess the impact of Falcipain inhibitors on parasite development. The results indicated that:

  • Knockout strains displayed diminished cysteine protease activity, leading to swollen food vacuoles and impaired hemoglobin digestion .
  • Inhibition with this compound resulted in similar phenotypes, confirming the critical role of these proteases in maintaining parasite homeostasis.

Molecular Dynamics and Binding Affinity

Molecular docking studies have revealed that this compound binds tightly to the active sites of both falcipains. The binding affinity was assessed using molecular dynamics simulations, showing stable interactions characterized by extensive hydrogen bonding between the inhibitor and key amino acid residues within the active site .

Q & A

Q. What is the primary biological role of Falcipain-2 in Plasmodium falciparum, and how does it inform inhibitor design?

Falcipain-2, a cysteine protease, is essential for hemoglobin hydrolysis during the erythrocytic stage of malaria parasites. Its activity enables nutrient acquisition and parasite survival, making it a validated drug target. Inhibitors like Falcipain-2/3-IN-2 disrupt hemoglobin degradation by targeting the enzyme’s catalytic cysteine residue. Experimental validation often involves in vitro enzymatic assays using fluorogenic substrates (e.g., Z-Leu-Arg-AMC) to measure inhibition kinetics . Structural studies, such as homology modeling based on procathepsin L and cruzain, highlight conserved motifs (ERFNIN and GNFD) critical for prodomain-mediated inhibition .

Q. What methodological approaches are recommended for assessing this compound inhibitory activity?

Standard protocols include:

  • Enzymatic assays : Measure IC50 values using recombinant Falcipain-2 and fluorogenic substrates under acidic conditions (pH 5.5) to mimic the parasite’s digestive vacuole.
  • Ki determination : Use Dixon or Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition. For example, prodomain constructs lacking the C-terminal segment (Leu155–Asp243) show reduced inhibitory capacity (Ki > 1 µM vs. 0.2 µM for full-length prodomain) .
  • Circular dichroism (CD) : Confirm secondary structure integrity of prodomain-inhibitor complexes to ensure proper folding .

Q. How do structural features of Falcipain-2 influence inhibitor specificity?

The active site cleft of Falcipain-2 contains a hydrophobic S2 pocket that preferentially accommodates bulky residues (e.g., Leu or Phe). Inhibitors with α,β-unsaturated carbonyl moieties (e.g., vinyl sulfones) form covalent bonds with the catalytic cysteine (Cys42). Comparative studies with cruzain and cathepsin L reveal divergent substrate specificity, emphasizing the need for parasite-specific inhibitor optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions in Falcipain-2 inhibition data across different experimental systems?

Discrepancies often arise from:

  • Enzyme source : Recombinant vs. native Falcipain-2 may exhibit varying glycosylation or folding states. Validate activity using hemoglobin hydrolysis assays in parasite cultures .
  • Assay conditions : pH, redox potential, and substrate concentration impact inhibition kinetics. For example, this compound shows pH-dependent stability, with optimal activity at pH 5.5 .
  • Off-target effects : Use orthogonal assays (e.g., thermal shift or cellular thermal shift assays) to confirm target engagement in Plasmodium-infected erythrocytes .

Q. What strategies are effective in overcoming resistance to this compound in Plasmodium strains?

Resistance mechanisms include mutations in the prodomain (e.g., Gly154Val) that alter inhibitor binding. Mitigation strategies:

  • Scaffold hopping : Design non-peptidic inhibitors (e.g., thiazolidinones) to evade protease mutation-driven resistance .
  • Combination therapy : Pair this compound with artemisinin derivatives to exploit synergistic effects on hemoglobin digestion and heme detoxification .

Q. How can computational modeling enhance the design of next-generation Falcipain-2 inhibitors?

  • Molecular docking : Use crystal structures (PDB: 3BPF) to predict binding poses and optimize steric/electrostatic complementarity.
  • MD simulations : Assess inhibitor stability in the active site under physiological conditions (e.g., 310 K, 1 atm). Recent studies highlight the role of water displacement in improving binding affinity .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with inhibitory potency .

Methodological Recommendations

  • Literature Review : Prioritize studies using Plasmodium cell-based models over recombinant enzyme assays to ensure translational relevance .
  • Data Reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility, including detailed synthesis protocols and spectral data (e.g., HRMS, 1^1H/13^13C NMR) .
  • Ethical Compliance : Disclose conflicts of interest and funding sources per Medicinal Chemistry Research author guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Falcipain-2/3-IN-2
Reactant of Route 2
Reactant of Route 2
Falcipain-2/3-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.